molecular formula C10H10N2O3S B1442632 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1343152-42-0

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1442632
CAS RN: 1343152-42-0
M. Wt: 238.27 g/mol
InChI Key: ZIGBMQXNFLUVET-UHFFFAOYSA-N
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Description

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with promising properties for use in various scientific applications . It has a molecular formula of C10H10N2O3S and a molecular weight of 238.27 g/mol.


Synthesis Analysis

The synthesis of pyrimidines, including 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, involves numerous methods . The Dimroth rearrangement, a process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is one such method .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid contributes to its unique properties.


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of pyrimidines . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Scientific Research Applications

Anti-Proliferative Properties

This compound has been studied for its anti-proliferative effects, particularly in the context of breast cancer models. The analogs of this compound have shown potential in inhibiting the proliferation of cancer cells, making it a candidate for further research in cancer therapeutics .

Cell Cycle Arrest

Research indicates that derivatives of this compound can cause cell cycle arrest in certain cancer cell lines. This is crucial for cancer treatment as it can halt the progression of the disease by stopping the division of cancer cells .

Cytotoxicity Studies

The compound’s derivatives have been evaluated for cytotoxicity against various cell lines. Understanding the cytotoxic effects is essential for developing safe pharmaceutical agents .

Phototoxicity Assessment

Alongside cytotoxicity, phototoxicity is another critical safety parameter. The compound’s derivatives have been assessed for their phototoxic effects, which is important for drugs that may be exposed to light .

Synthetic Intermediates

The compound serves as a synthetic intermediate in the production of various thieno[2,3-d]pyrimidine derivatives. These derivatives have diverse applications in medicinal chemistry and drug design .

Pharmacological Research

Due to its structural similarity to quinazolines, this compound is of interest in pharmacological research. It can be used to synthesize new derivatives with potential pharmacological activities .

Chemical Properties Analysis

The compound’s chemical properties, such as its molecular weight and formula, are analyzed to understand its behavior in different environments and its reactivity with other substances .

Material Safety and Handling

Understanding the safety profile, including storage class code and flash point, is essential for handling the compound in a laboratory setting. This information is crucial for researchers to maintain a safe working environment .

properties

IUPAC Name

4-ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-3-15-8-6-5(2)7(10(13)14)16-9(6)12-4-11-8/h4H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGBMQXNFLUVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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